![molecular formula C24H26N4OS B10811958 2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide](/img/structure/B10811958.png)
2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide
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Overview
Description
2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C24H26N4OS and its molecular weight is 418.6 g/mol. The purity is usually 95%.
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Biological Activity
2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide is a synthetic compound with potential biological activity. Its structure includes a triazine ring and a sulfanyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C29H24N4OS
- Molecular Weight : 476.59 g/mol
- CAS Number : 497062-04-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-virulence properties. The compound has shown promise in inhibiting virulence factors in pathogenic bacteria.
Research indicates that this compound interferes with quorum sensing—a process that bacteria use to communicate and coordinate their behavior based on population density. By disrupting quorum sensing, the compound can reduce the expression of virulence factors that contribute to pathogenicity.
Case Studies and Research Findings
Pharmacological Implications
The ability of this compound to inhibit virulence factors suggests potential applications in treating infections caused by multidrug-resistant bacteria. By targeting bacterial communication pathways rather than directly killing bacteria, this compound may reduce the likelihood of resistance development.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives containing the triazine moiety exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa. In one study, specific analogues demonstrated IC50 values below 100 µM, indicating significant efficacy in inhibiting cell proliferation and inducing apoptosis through caspase activation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 | 36 | Apoptosis induction |
HeLa | 34 | Apoptosis induction |
MCF-7 | 46 | Apoptosis induction |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Recent investigations have focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders. For instance, it has been evaluated as a potential inhibitor of α-glucosidase and acetylcholinesterase, which are relevant targets for treating Type 2 diabetes mellitus and Alzheimer's disease, respectively .
Case Study on Anticancer Activity
A detailed study on the anticancer properties of related compounds revealed that those with a naphthyl moiety significantly enhanced cytotoxic activity. The study utilized various assays to assess cell viability and apoptosis induction through morphological changes and flow cytometry analysis .
Case Study on Enzyme Inhibition
In a separate investigation, new sulfonamide derivatives were synthesized and tested for their enzyme inhibitory potential. The results indicated that certain derivatives could effectively inhibit α-glucosidase activity, suggesting their potential use in managing blood glucose levels in diabetic patients .
Properties
Molecular Formula |
C24H26N4OS |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C24H26N4OS/c1-16-7-11-18(12-8-16)22-23(19-13-9-17(2)10-14-19)27-28-24(26-22)30-15-21(29)25-20-5-3-4-6-20/h7-14,20H,3-6,15H2,1-2H3,(H,25,29) |
InChI Key |
BUHHMVODKSDROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3CCCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.